
7-Deaza-7-propargylamino-ddGTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Deaza-7-propargylamino-ddGTP is a nucleotide analog derived from dideoxyguanosine triphosphate (ddGTP), modified at the 7-position of the purine ring with a deaza group and a propargylamino side chain. This compound is primarily utilized in next-generation sequencing (NGS) as a reversible chain terminator, enabling high-resolution fluorescence-based detection . Its propargylamino group facilitates click chemistry for post-incorporation fluorescent dye conjugation, enhancing sequencing accuracy and multiplexing capabilities . With a molecular weight of 543.26 g/mol (free acid) and purity ≥93%, it is supplied as a lyophilized solid or aqueous solution, stable at -20°C for long-term storage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate involves multiple steps, starting from the appropriate guanosine analogThe reaction conditions typically involve the use of protecting groups to ensure selective reactions at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The propargylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound .
Scientific Research Applications
Next-Generation Sequencing (NGS)
One of the primary applications of 7-deaza-7-propargylamino-ddGTP is in next-generation sequencing technologies. Its structure allows it to function as a reversible terminator during DNA synthesis, enabling precise control over DNA strand elongation. This property is crucial for high-throughput sequencing methods that require accurate base calling without extensive post-sequencing processing.
Mechanism of Action in NGS
The incorporation of this compound into DNA strands during polymerization prevents further elongation, effectively terminating the synthesis at specific points. This allows for the generation of distinct fragments that can be analyzed for sequencing purposes.
Fluorescent Conjugates
This compound serves as a key building block for synthesizing fluorescent conjugates used in various biochemical assays and imaging techniques. The azidomethyl group can participate in click chemistry reactions, facilitating the formation of triazole linkages with alkynes, thereby creating fluorescently labeled nucleotides that enhance detection sensitivity in assays.
Polymerase Kinetics Studies
Research involving polymerase kinetics often utilizes this compound to study the efficiency and fidelity of DNA polymerases. By incorporating this modified nucleotide, researchers can gain insights into how different polymerases interact with nucleotides and how modifications affect their activity.
Inhibition Studies
As an analog of dideoxyguanosine triphosphate, this compound is used to investigate the inhibition mechanisms of DNA polymerases. It effectively terminates chain elongation when incorporated into a growing DNA strand, making it valuable for studying enzyme kinetics and substrate specificity.
Case Study 1: Enhanced Sequencing Accuracy
In a study published in Nucleic Acids Research, researchers demonstrated that using charge-modified dye-labeled nucleotides, including this compound, improved sequencing accuracy by reducing gel compression artifacts during electrophoresis. This advancement allowed for more reliable base calling without the need for extensive purification steps after sequencing reactions .
Case Study 2: Fluorescent Imaging Techniques
Another study explored the application of fluorescently labeled nucleotides derived from this compound in live-cell imaging. The researchers successfully utilized these conjugates to visualize dynamic processes within cells, demonstrating the compound's versatility beyond traditional sequencing applications .
Mechanism of Action
The mechanism of action of 7-Deaza-7-propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate involves its incorporation into DNA strands during replication. The absence of a 3’-hydroxyl group prevents further elongation of the DNA strand, effectively terminating DNA synthesis. This property is exploited in sequencing and PCR applications to generate fragments of varying lengths for analysis .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional distinctions between 7-Deaza-7-propargylamino-ddGTP and related nucleotide analogs:
Cost and Accessibility
- This compound is priced at ~$22,176 per mg (Jena Bioscience), reflecting its specialized role in NGS .
- Standard 7-deaza-dGTP is more affordable (~$1,918 per 20 mg) but lacks advanced functionalization .
Enhanced Sequencing Resolution
Studies demonstrate that this compound improves sequencing accuracy in GC-rich templates by minimizing polymerase stalling and secondary structure formation. For example, Peng et al. (2020) achieved 99.5% read accuracy in NGS using 7-deaza-dGTP-resistant enzymes .
Fluorescence Labeling Efficiency
The propargylamino group enables efficient conjugation with azide-functionalized dyes (e.g., ATTO 390) via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction achieves >95% labeling efficiency, critical for single-molecule detection .
Limitations
- Thermal Instability: Prolonged exposure to >50°C degrades the propargylamino side chain, necessitating cold-chain handling .
- Enzyme Compatibility: Not all polymerases efficiently incorporate this compound, requiring optimization of buffer conditions (e.g., Mg²⁺ concentration) .
Biological Activity
7-Deaza-7-propargylamino-ddGTP is a modified nucleotide analog of dideoxyguanosine triphosphate (ddGTP) that has garnered attention for its potential applications in molecular biology, particularly in gene sequencing and DNA synthesis. This compound features a unique propargylamino group at the 7-position of the purine base, which significantly alters its interaction with DNA polymerases and other enzymes involved in nucleic acid synthesis.
The chemical structure of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C12H15N5O3P |
Molecular Weight | 303.24 g/mol |
CAS Number | 114748-61-7 |
IUPAC Name | 7-deaza-7-propargylamino-2',3'-dideoxyguanosine 5'-triphosphate |
The mechanism of action of this compound involves its incorporation into DNA during synthesis by DNA polymerases. The presence of the propargylamino group allows for enhanced binding affinity to the active site of polymerases, which can lead to improved efficiency in DNA sequencing reactions. Research indicates that this compound can serve as a terminator in DNA synthesis, effectively halting elongation at specific points when incorporated into the growing DNA strand .
Enzyme Interactions
Studies have demonstrated that this compound exhibits unique interactions with various DNA polymerases. For instance, it has been shown to have altered selectivity and incorporation rates compared to natural nucleotides. The propargylamino modification allows for better accommodation within the enzyme's active site, which can enhance the overall efficiency of nucleotide incorporation during DNA synthesis .
Case Studies
- DNA Sequencing Applications : In a study conducted by Seela et al., it was found that the incorporation of this compound into sequencing reactions resulted in improved signal intensity and clarity compared to standard ddGTP. This was attributed to its enhanced binding properties and stability during the sequencing process .
- Polymerase Selectivity : Research comparing various dye-labeled terminators indicated that this compound showed less variability in peak heights during sequencing, suggesting a more uniform incorporation pattern across different conditions . This property makes it particularly useful for high-throughput sequencing technologies.
Comparative Analysis
A comparative analysis of this compound with other nucleotide analogs reveals several advantages:
Feature | This compound | Standard ddGTP |
---|---|---|
Incorporation Efficiency | Higher | Moderate |
Binding Affinity | Enhanced | Standard |
Termination Capability | Effective | Variable |
Signal Intensity in Sequencing | High | Moderate |
Q & A
Q. Basic: What are the primary applications of 7-Deaza-7-propargylamino-ddGTP in molecular biology?
Answer:
this compound is a nucleotide analog used to resolve challenges in sequencing and PCR, particularly for GC-rich DNA templates. In dideoxy (Sanger) sequencing , it replaces ddGTP to minimize gel compression artifacts caused by strong secondary structures in GC-rich regions . For PCR , partial substitution of dGTP with this analog improves amplification efficiency in templates with high GC content (>80%) by reducing non-specific hybridization and polymerase stalling .
Methodological Note:
- Use a 1:1 molar ratio with dGTP (e.g., 200 µM each in PCR) for optimal results .
- Prepare working solutions in Tris-based buffers (e.g., 50 mM Tris, pH 7.0) to maintain stability .
Q. Basic: How should this compound be stored and reconstituted for experimental use?
Answer:
Storage:
- Long-term: Store lyophilized powder at -20°C in airtight containers to prevent hydrolysis .
- Short-term (working solutions): Dissolve in DMSO (recommended for in vitro assays) or aqueous buffers (e.g., 50 mM Tris, pH 7.0) and store at -80°C for ≤6 months .
Reconstitution Protocol:
For in vitro use: Prepare a 10 mM stock in DMSO, then dilute to desired concentration in reaction buffer.
For in vivo studies (animal models): Use formulations like 20% SBE-β-CD in saline (DMSO:saline = 10:90 v/v) to enhance solubility .
Q. Advanced: How does this compound mitigate gel compression artifacts in DNA sequencing?
Answer:
The 7-deaza modification replaces the N7 nitrogen in guanine with a carbon atom, weakening Hoogsteen base-pairing and destabilizing secondary structures (e.g., G-quadruplexes). This reduces electrophoretic anomalies during sequencing .
Experimental Validation:
- In Sanger sequencing, replace 100% of ddGTP with this compound in the termination mix.
- Use Klenow polymerase or reverse transcriptase , as these enzymes efficiently incorporate the analog .
Q. Advanced: How to optimize Mg²⁺ concentration when using this compound in high-GC PCR?
Answer:
The analog’s triphosphate group binds Mg²⁺, which may necessitate adjustments to standard protocols.
Optimization Steps:
Start with 1.5 mM MgCl₂ and incrementally increase by 0.5 mM (up to 3.5 mM) to balance polymerase activity and primer annealing .
Combine with betaine (1–1.5 M) to further destabilize secondary structures .
Q. Advanced: Why do PCR products containing this compound exhibit reduced ethidium bromide (EtBr) staining?
Answer:
The 7-propargylamino group alters DNA base stacking, reducing EtBr intercalation efficiency .
Troubleshooting:
- Use SYBR Gold or GelGreen for enhanced sensitivity.
- Quantify DNA via UV absorbance at 260 nm or qPCR .
Q. Advanced: Can this compound be integrated with hot-start PCR for complex templates?
Answer:
Yes. Hot-start polymerases (e.g., CleanAmp™) prevent non-specific amplification by requiring thermal activation.
Protocol:
Use CleanAmp™ 7-deaza-dGTP Mix (pre-optimized ratios).
Activate at 95°C for 5–10 minutes before cycling .
Q. Advanced: How does this compound affect DNA polymerase fidelity?
Answer:
The analog’s modified base may slightly reduce polymerase processivity but does not significantly impact error rates in Taq or Klenow enzymes .
Validation:
Properties
Molecular Formula |
C14H20N5O12P3 |
---|---|
Molecular Weight |
543.26 g/mol |
IUPAC Name |
[[(2S,5R)-5-[2-amino-5-(3-aminoprop-1-ynyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H20N5O12P3/c15-5-1-2-8-6-19(12-11(8)13(20)18-14(16)17-12)10-4-3-9(29-10)7-28-33(24,25)31-34(26,27)30-32(21,22)23/h6,9-10H,3-5,7,15H2,(H,24,25)(H,26,27)(H2,21,22,23)(H3,16,17,18,20)/t9-,10+/m0/s1 |
InChI Key |
LJJGDWYGTRBWBZ-VHSXEESVSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C2N=C(NC3=O)N)C#CCN |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C2N=C(NC3=O)N)C#CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.